3-Tert-butyl-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea
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Overview
Description
3-Tert-butyl-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is a synthetic organic compound that features a unique combination of functional groups, including a tert-butyl group, a trifluoroethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, followed by the introduction of the trifluoroethyl group and the tert-butyl group. The final step involves the formation of the urea moiety.
Preparation of Piperidine Derivative: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted under acidic conditions.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution using a trifluoroethyl halide.
Formation of Urea Moiety: The final step involves the reaction of the piperidine derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, trifluoroethyl halides.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Tert-butyl-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can facilitate its passage through biological membranes. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate
- 1-Boc-piperidine-4-carboxaldehyde
Uniqueness
3-Tert-butyl-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is unique due to the presence of the trifluoroethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
1-tert-butyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24F3N3O/c1-12(2,3)18-11(20)17-8-10-4-6-19(7-5-10)9-13(14,15)16/h10H,4-9H2,1-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMUXJWUUMRWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CCN(CC1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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